Protosappanin A

Übersicht

Beschreibung

Protosappanin A is a member of catechols and has a role as a metabolite . It is a natural product found in Alpinia japonica, Biancaea sappan, and Biancaea decapetala .

Synthesis Analysis

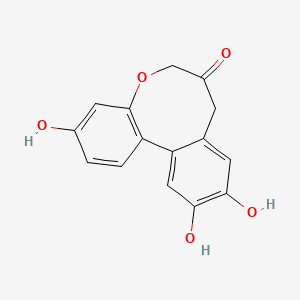

A total synthesis method for Protosappanin A was developed with 6 linear steps. Dibenzo [b,d]oxepinones, the key intermediates of the synthetic route, were prepared by a palladium-catalyzed ortho C–H activation/C–C cyclization under microwave irradiation .Molecular Structure Analysis

Protosappanin A has a molecular formula of C15H12O5 . Its structure was established as 3, 10, 11-trihydroxy-7, 8-dihydro-6H-dibenzo [b, d]oxocin-7-one .Chemical Reactions Analysis

The total synthesis of Protosappanin A involves palladium catalyzed ortho C–H activation/C–C cyclization under microwave irradiation .Physical And Chemical Properties Analysis

Protosappanin A has a molecular weight of 272.25 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Immunosuppressant

PrA is an immunosuppressive ingredient of the medicinal herb Caesalpinia sappan L . It prolongs heart allograft survival in rats, possibly by impairing the function of antigen-presenting cells (APCs) .

Dendritic Cell-Mediated Expansion

PrA promotes the maturation and function of dendritic cells (DCs), a potent class of APCs . It inhibits LPS-stimulated maturation of Wistar rat DCs in vitro .

Alloantigen-Specific Tregs Expansion

PrA promotes the expansion of alloantigen-specific regulatory T cells (Tregs) and prolongs allograft survival in rats . It enhances the release of IL-10 and decreases the release of IL-12 from DCs .

Anti-Inflammatory Properties

Sappan wood, which contains PrA, is known for its antioxidant, anti-inflammatory, and anticancer properties . It lowers inflammation and enhances blood circulation .

Anticancer Potential

Studies have suggested that sappan wood, which contains PrA, may have anticarcinogenic potential as it possesses cytotoxic activity against cancer cells .

Synthesis Method

A total synthesis method for PrA, which is a complex natural product with many biological activities, was developed with 6 linear steps .

Wirkmechanismus

Target of Action

Protosappanin A (PrA) primarily targets antigen-presenting cells (APCs) , specifically dendritic cells (DCs) . These cells play a crucial role in the immune response by presenting antigens to T cells, thereby initiating an immune response . PrA also targets T cells in grafts via the NF-kappaB pathway .

Mode of Action

PrA interacts with its targets by impairing the function of APCs, particularly DCs . It inhibits the maturation of DCs, as reflected by the reduced expression of costimulatory molecules (CD80 and CD86) and critical signaling components for antigen recognition, such as TLR4 and NF-κB . PrA enhances the release of IL-10 and decreases the release of IL-12 from DCs . In mixed cultures

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5,14,15-trihydroxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-1-2-11-12-6-14(19)13(18)4-8(12)3-10(17)7-20-15(11)5-9/h1-2,4-6,16,18-19H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKYVRVYBBYJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COC2=C(C=CC(=C2)O)C3=CC(=C(C=C31)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10144540 | |

| Record name | Protosappanin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Protosappanin A | |

CAS RN |

102036-28-2 | |

| Record name | Protosappanin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102036-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protosappanin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102036282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protosappanin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

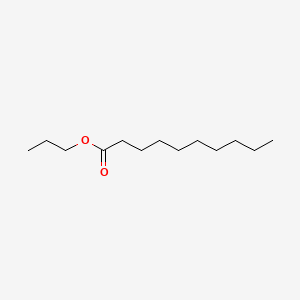

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of Protosappanin A?

A1: Protosappanin A has demonstrated a variety of biological activities in research studies, including:

- Neuroprotective effects: Protects against oxygen-glucose deprivation/reperfusion (OGD/R)-induced injury in PC12 cells by maintaining mitochondrial homeostasis. []

- Immunosuppressive effects: Prolongs heart allograft survival in rats, potentially by impairing antigen-presenting cell function and promoting regulatory T cell expansion. [, , ]

- Anti-osteoporotic effects: Inhibits osteoclastogenesis in RAW264.7 cells and improves bone micro-architecture in ovariectomized (OVX) mice, partially by reducing oxidative stress. []

- Anti-atherosclerotic effects: Alleviates atherosclerosis in hyperlipidemic rabbits by reducing hyperlipidemia, inflammation, and modulating the NF-κB signaling pathway. []

- Anti-inflammatory effects: Inhibits the production of inflammatory mediators like NO, PGE2, TNF-α, IL-6, and suppresses COX-2 and iNOS expression in LPS-stimulated J774.1 cells. [, ]

Q2: How does Protosappanin A protect neurons from ischemic injury?

A2: Protosappanin A promotes the autophagic degradation of the pro-apoptotic protein Bax in PC12 cells subjected to OGD/R. This helps maintain mitochondrial integrity, ATP production, and mitochondrial DNA content, ultimately protecting neurons from ischemic damage. []

Q3: How does Protosappanin A contribute to immunosuppression?

A3: Protosappanin A inhibits the maturation of dendritic cells (DCs), reducing the expression of costimulatory molecules like CD80 and CD86. It also modulates cytokine production in DCs, increasing IL-10 and decreasing IL-12, leading to a more tolerogenic phenotype. These tolerogenic DCs can then promote the expansion of regulatory T cells, contributing to immunosuppression and prolonged allograft survival. [, ]

Q4: What is the role of Protosappanin A in inhibiting osteoclastogenesis?

A4: Protosappanin A exhibits antioxidant activity and reduces oxidative stress in RAW264.7 cells, suppressing osteoclastic differentiation and bone resorption markers like TRAP and CTX-1. This suggests a potential therapeutic benefit for Protosappanin A in osteoporosis and other bone resorption diseases. []

Q5: What is the molecular formula and weight of Protosappanin A?

A5: The molecular formula of Protosappanin A is C15H12O5, and its molecular weight is 272.25 g/mol. []

Q6: What spectroscopic techniques have been used to characterize Protosappanin A?

A6: Researchers have utilized various spectroscopic techniques to elucidate the structure of Protosappanin A, including:

- Nuclear Magnetic Resonance (NMR): Provides information about the compound's carbon and hydrogen framework, functional groups, and stereochemistry. [, , , ]

- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS): Determines the accurate mass of the compound and provides information about its elemental composition. []

- X-ray crystallography: Confirms the three-dimensional structure of the molecule. []

Q7: Is there any information available regarding the stability of Protosappanin A under various conditions or in different formulations?

A7: While specific information regarding material compatibility and stability of Protosappanin A is limited in the provided research papers, some insights can be gleaned:

- Extraction and purification: Research indicates that Protosappanin A can be extracted from Caesalpinia sappan using solvents like ethanol and methanol. [, , , , ] Further purification is often achieved through techniques like column chromatography. [, ] This suggests a degree of stability during common laboratory extraction and purification procedures.

Q8: How can the stability and bioavailability of Protosappanin A be potentially improved for therapeutic applications?

A8: While research on Protosappanin A's stability and formulation is limited, some strategies commonly employed for improving drug stability and bioavailability include:

Q9: What analytical methods are commonly used to identify and quantify Protosappanin A?

A9: Several analytical techniques are frequently employed for the identification and quantification of Protosappanin A:

- Thin Layer Chromatography (TLC): Used as a preliminary method to analyze the composition of extracts and monitor the presence of Protosappanin A. []

- High-Performance Liquid Chromatography (HPLC): A versatile technique employed for both the separation and quantification of Protosappanin A in complex mixtures, such as plant extracts or biological samples. [, , , , ]

- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers high sensitivity and selectivity for the quantification of Protosappanin A in biological samples, particularly for pharmacokinetic studies. []

- Capillary Zone Electrophoresis (CZE): Provides a rapid and efficient method for separating and analyzing Protosappanin A in plant extracts. []

Q10: What is known about the pharmacokinetics of Protosappanin A?

A10: While specific details on Protosappanin A's pharmacokinetics are limited in the provided research, one study investigated the pharmacokinetics of Protosappanin B in rats after oral and intravenous administration. [] It revealed a short half-life and low oral bioavailability, suggesting potential challenges for its clinical development. More research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of Protosappanin A.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate](/img/structure/B1679708.png)